molecular formula C10H16N2O4 B12356458 6,7-dimethoxy-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione

6,7-dimethoxy-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione

Cat. No.: B12356458
M. Wt: 228.24 g/mol
InChI Key: JFUWXMICUULDRA-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione is a chemical compound with the molecular formula C10H12N2O4 It is a derivative of quinazoline, a bicyclic compound containing fused benzene and pyrimidine rings

Preparation Methods

The synthesis of 6,7-dimethoxy-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2,4-diamino-6,7-dimethoxyquinazoline with a suitable carbonyl compound, such as an aldehyde or ketone, in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is isolated through crystallization or chromatography .

Chemical Reactions Analysis

6,7-Dimethoxy-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione undergoes various chemical reactions, including:

Scientific Research Applications

6,7-Dimethoxy-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anti-cancer activity .

Comparison with Similar Compounds

6,7-Dimethoxy-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione can be compared with other quinazoline derivatives, such as:

Biological Activity

6,7-Dimethoxy-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione is a compound of significant interest due to its diverse biological activities. Quinazoline derivatives have been extensively studied for their potential in medicinal chemistry, particularly for their antibacterial, antifungal, anticancer, and anti-inflammatory properties. This article will explore the biological activity of this specific compound by reviewing existing literature and presenting relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C12H14N2O4. It features a quinazoline backbone with methoxy groups that enhance its pharmacological properties. The structure is depicted below:

Structure C12H14N2O4\text{Structure }\quad \text{C}_{12}\text{H}_{14}\text{N}_2\text{O}_4

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of quinazoline derivatives. For instance:

  • Study Findings : A series of quinazoline-2,4(1H,3H)-dione derivatives were evaluated for their antimicrobial activities against various bacterial strains. Among these derivatives, 6,7-dimethoxyquinazoline showed promising results against both Gram-positive and Gram-negative bacteria.
CompoundInhibition Zone (mm)MIC (mg/mL)Bacterial Strain
6,7-Dimethoxyquinazoline10–1275–80Staphylococcus aureus, Escherichia coli

This compound exhibited moderate antibacterial activity comparable to standard drugs such as ampicillin .

Antifungal Activity

In addition to antibacterial effects, the compound also demonstrated antifungal activity:

  • Case Study : The compound was tested against Candida albicans, showing an inhibition zone of approximately 11 mm and MIC values around 77 mg/mL. This indicates its potential utility in treating fungal infections .

Anticancer Activity

Quinazoline derivatives are noted for their anticancer properties:

  • Research Insights : In vitro studies indicated that certain derivatives of quinazoline could inhibit cancer cell proliferation effectively. The mechanism often involves the inhibition of key enzymes involved in cell cycle regulation and apoptosis pathways .

The biological activity of 6,7-dimethoxyquinazoline is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit bacterial gyrase and DNA topoisomerase IV enzymes crucial for bacterial DNA replication.
  • Molecular Docking Studies : Computational studies suggest that the quinazoline scaffold fits well into the active sites of these enzymes, leading to effective inhibition .

Properties

Molecular Formula

C10H16N2O4

Molecular Weight

228.24 g/mol

IUPAC Name

6,7-dimethoxy-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione

InChI

InChI=1S/C10H16N2O4/c1-15-7-3-5-6(4-8(7)16-2)11-10(14)12-9(5)13/h5-8H,3-4H2,1-2H3,(H2,11,12,13,14)

InChI Key

JFUWXMICUULDRA-UHFFFAOYSA-N

Canonical SMILES

COC1CC2C(CC1OC)NC(=O)NC2=O

Origin of Product

United States

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